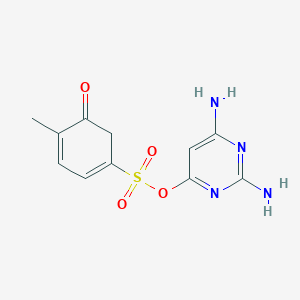
1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile is a chemical compound with a molecular formula of C13H15N3. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
The synthesis of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated nitriles under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under suitable conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, and various acids or bases to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile: Similar structure but with a phenyl group instead of an isobutyl group.
1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde: Similar structure but with a carbaldehyde group instead of a nitrile group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H14N4 |
|---|---|
Peso molecular |
226.28 g/mol |
Nombre IUPAC |
2-(2-methylpropyl)-5-pyridin-2-ylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C13H14N4/c1-10(2)9-17-11(8-14)7-13(16-17)12-5-3-4-6-15-12/h3-7,10H,9H2,1-2H3 |
Clave InChI |
RHSPXZZPYCAGHO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C(=CC(=N1)C2=CC=CC=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Isopropylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357169.png)
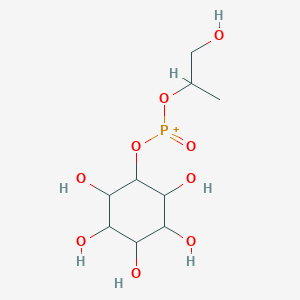
![1-[4-(difluoromethoxy)phenyl]-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357173.png)

![2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride](/img/structure/B13357179.png)
![4-{[(4-Aminophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13357187.png)
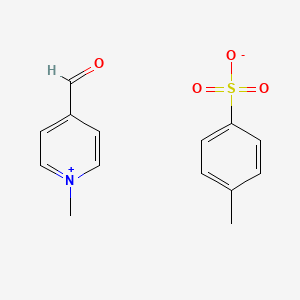
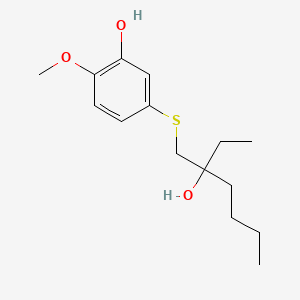
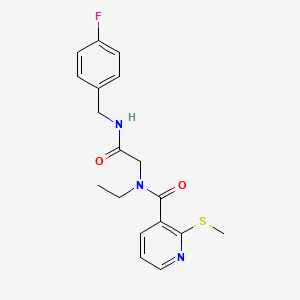
![1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357215.png)
![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-(1-methyl-1H-indol-4-yl)urea](/img/structure/B13357220.png)
![(2,4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13357228.png)
